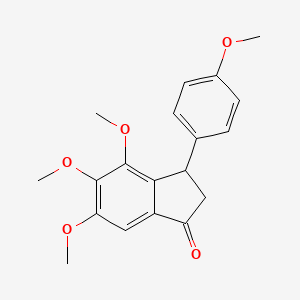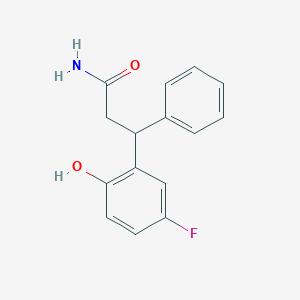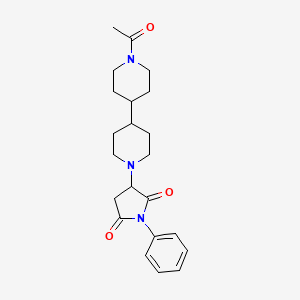![molecular formula C16H29NO3 B11048023 N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound with a molecular formula of C19H35NO3 This compound is characterized by its unique structure, which includes an isopropylcyclohexyl group and a methylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the isopropylcyclohexyl group and its subsequent attachment to the methylpentanoic acid backbone. Common synthetic routes may involve the use of reagents such as isopropylcyclohexylamine and methylpentanoic acid derivatives under specific reaction conditions, including controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.
Isocaproic acid: Another branched-chain fatty acid with comparable properties.
Uniqueness
2-{[(4-ISOPROPYLCYCLOHEXYL)CARBONYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylcyclohexyl group and methylpentanoic acid moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
3-methyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C16H29NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h10-14H,5-9H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
KQYMOHFZSSHHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCC(CC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B11047948.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11047956.png)
![6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047986.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)



![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
